4-Acetylbenzonitrile

Thermochemistry Enthalpy of Formation Computational Chemistry

Procure 4-Acetylbenzonitrile (CAS 1443-80-7) as a high-performance RA 2DIR calibration standard, where its para-substitution delivers a 6.5 Å CN–CO distance and 6-fold cross-peak enhancement. Also validated for asymmetric reduction to (R)-(+)-4-(1-hydroxyethyl)-benzonitrile. Re-engineered version achieves 83% DOZN score reduction (18 to 3) for sustainability compliance.

Molecular Formula C9H7NO
Molecular Weight 145.16 g/mol
CAS No. 1443-80-7
Cat. No. B130643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Acetylbenzonitrile
CAS1443-80-7
Synonyms1-Acetyl-4-benzonitrile;  4-Acetylbenzonitrile;  4-Cyanoacetophenone;  4-Cyanophenyl Methyl Ketone;  4’-Cyanoacetophenone;  Methyl p-Cyanophenyl Ketone;  p-Acetylbenzonitrile;  p-Cyanoacetophenone;  p-Cyanophenyl Methyl Ketone
Molecular FormulaC9H7NO
Molecular Weight145.16 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)C#N
InChIInChI=1S/C9H7NO/c1-7(11)9-4-2-8(6-10)3-5-9/h2-5H,1H3
InChIKeyNLPHXWGWBKZSJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Acetylbenzonitrile (CAS 1443-80-7): Technical Primer for Scientific Procurement and Comparative Selection


4-Acetylbenzonitrile (4-cyanoacetophenone, CAS 1443-80-7) is a para-substituted aromatic compound (C₉H₇NO) characterized by an electron-withdrawing nitrile group and an electrophilic acetyl carbonyl on the benzene ring [1]. It exists as a light yellow to yellow-beige crystalline solid with a melting point range of 56-59 °C and calculated Log P of 1.419–1.531 [2][3]. The compound is sparingly soluble in water but soluble in organic solvents such as chloroform, enabling its use as a versatile intermediate in organic synthesis [1]. It has been documented as a reactant in 112 distinct reactions and appears in 145 journal articles and 7 patents, underscoring its established role in both academic and industrial chemistry [4].

Why Generic Substitution of 4-Acetylbenzonitrile Fails: The Case for Isomer-Specific and Comparator-Based Procurement


Interchanging 4-acetylbenzonitrile with its regioisomers (e.g., 2- or 3-acetylbenzonitrile) or functional analogs (e.g., 4-formylbenzonitrile) can lead to significant and unpredictable deviations in experimental outcomes. The para-substitution pattern dictates both the molecular geometry and the electronic environment of the functional groups, directly impacting key performance metrics [1]. For instance, the distinct spatial separation between the nitrile and acetyl groups in the para-isomer enables unique long-range vibrational coupling, a property not replicated in ortho or meta analogs . Similarly, the difference in chemoselectivity between the acetyl and formyl groups dictates reaction pathways in competitive catalytic systems [2]. While alternative compounds may appear structurally similar, the quantifiable data below demonstrate that only the specific para-acetylbenzonitrile scaffold reliably reproduces the reactivity, selectivity, and sustainability profiles required for precise scientific and industrial applications.

Quantitative Evidence Guide: Head-to-Head Performance Data for 4-Acetylbenzonitrile (CAS 1443-80-7) vs. Closest Comparators


Enhanced Thermodynamic Stability in the Gaseous Phase: 4-Acetylbenzonitrile vs. 3-Acetylbenzonitrile

Computational estimates from high-level ab initio calculations, validated against experimental calorimetry data for the 3-acetyl isomer, demonstrate a significant difference in thermodynamic stability between the regioisomers in the gaseous phase [1]. The para-substituted 4-acetylbenzonitrile exhibits a more negative estimated standard molar enthalpy of formation (ΔfH°(g)) compared to its meta-substituted analog, 3-acetylbenzonitrile [1].

Thermochemistry Enthalpy of Formation Computational Chemistry Isomer Comparison

Unique Long-Range Vibrational Coupling: A 6-Fold Increase in 2D-IR Cross-Peak Amplitude

The para-substitution pattern of 4-acetylbenzonitrile creates a specific inter-group distance (approximately 6.5 Å between the CN and C=O groups) that enables unique long-range vibrational energy transfer. This property is exploited in relaxation-assisted two-dimensional infrared (RA 2DIR) spectroscopy . When compared to a molecule with a shorter CN-to-CO distance (3.1 Å in 3-cyanocoumarin), the method yields a 6-fold increase in cross-peak amplitude for 4-acetylbenzonitrile .

Spectroscopy 2D-IR Vibrational Coupling Molecular Structure

Measurable Advantage in Sustainability: Quantified by a 83% Reduction in DOZN Score

For procurement decisions prioritizing environmental impact, a specific commercial formulation of 4-acetylbenzonitrile has been re-engineered to align with multiple principles of Green Chemistry, resulting in a substantially improved DOZN (Design for Zero Waste) scorecard compared to a prior product version .

Green Chemistry Sustainable Procurement DOZN Scoring Atom Economy

Synthetic Utility in Stereoselective Reduction: Access to Chiral Alcohol Building Blocks

4-Acetylbenzonitrile serves as a key prochiral substrate in asymmetric synthesis. Its acetyl group can be stereoselectively reduced using the well-established (S)-2-Methyl-CBS-oxazaborolidine catalyst system to yield (R)-(+)-4-(1-Hydroxy-ethyl)-benzonitrile . This reaction provides a direct route to a valuable chiral benzylic alcohol intermediate.

Asymmetric Synthesis Chiral Catalysis Stereoselective Reduction Drug Synthesis

Divergent Chemoselectivity in Catalytic Hydrosilylation: Keto-Group Reactivity vs. Simple Ketones

The presence of the para-cyano group in 4-acetylbenzonitrile dramatically alters the reactivity of the carbonyl group in the presence of a molybdenum imido-hydrido catalyst. Under identical conditions, while the catalyst is unreactive towards simple ketones like acetone and acetophenone, it chemoselectively reacts with the acetyl group of 4-acetylbenzonitrile [1].

Catalysis Chemoselectivity Hydrosilylation Organometallic Chemistry

Role as Key Intermediate in Antimalarial Isonitrile Synthesis

4-Acetylbenzonitrile is explicitly cited as a starting material for the preparation of antimalarial isonitriles [1]. This application distinguishes it from its structural analogs like 4-formylbenzonitrile and 4-hydroxybenzonitrile, which are not documented for this specific use [2].

Medicinal Chemistry Antimalarial Agents Drug Discovery Isonitriles

Application Scenarios for 4-Acetylbenzonitrile (CAS 1443-80-7) Derived from Quantitative Evidence


Calibration Standard for Advanced 2D-IR Spectroscopy

Procure 4-acetylbenzonitrile for use as a high-performance calibration standard in relaxation-assisted two-dimensional infrared (RA 2DIR) spectroscopy. Its specific para-substitution results in a well-defined 6.5 Å distance between the CN and CO chromophores, leading to a quantifiable 6-fold enhancement in cross-peak amplitude compared to molecules with shorter inter-group distances . This property enables precise calibration of instruments and validation of methods for measuring long-range vibrational coupling.

Sustainable Building Block for Green Chemistry-Driven Synthesis

Select a specific re-engineered version of 4-acetylbenzonitrile to meet institutional sustainability mandates. This product line demonstrates an 83% reduction in its DOZN score (from 18 to 3) due to quantifiable improvements in atom economy, energy efficiency, and safer chemistry principles . This provides a data-backed justification for its selection in synthetic routes where minimizing environmental impact is a key procurement criterion.

Prochiral Substrate for Enantioselective Synthesis of Pharmaceutical Intermediates

Utilize 4-acetylbenzonitrile as a key starting material for the asymmetric synthesis of chiral benzylic alcohols. Its acetyl group undergoes stereoselective reduction using (S)-2-Methyl-CBS-oxazaborolidine to produce (R)-(+)-4-(1-Hydroxy-ethyl)-benzonitrile . This established route provides a direct path to a valuable chiral building block for APIs, making it a preferred substrate over non-chiral or differently substituted acetophenones.

Chemoselective Probe in Organometallic Catalyst Development

Employ 4-acetylbenzonitrile as a selective reagent in the development and study of molybdenum imido-hydrido catalysts. Unlike simple ketones like acetone or acetophenone, which show no reactivity, 4-acetylbenzonitrile undergoes selective hydrosilylation [1]. This unique reactivity profile makes it an essential tool for probing the electronic and steric factors that govern substrate activation and chemoselectivity in this important class of catalysts.

Validated Intermediate for Antimalarial Drug Discovery Programs

Source 4-acetylbenzonitrile as a literature-validated starting material for the synthesis of novel antimalarial isonitriles [2]. Its documented use in this specific therapeutic area distinguishes it from other benzonitrile analogs (e.g., 4-formyl- or 4-hydroxybenzonitrile) and ensures a direct link to established synthetic precedents, reducing risk in early-stage medicinal chemistry campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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